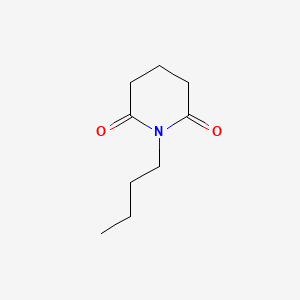
1-Butylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpiperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a piperidine ring substituted with a butyl group and two keto groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-2,6-dione can be synthesized through various methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, leading to the formation of the compound via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its simplicity and efficiency, allowing for the synthesis under solvent-free conditions with excellent functional group tolerance.
Industrial Production Methods: The industrial production of this compound can be scaled up using the aforementioned synthetic route. The process can be performed on a kilo-scale, making it suitable for large-scale production. This method also allows for the synthesis of related compounds, such as CRBN ligands and the drug Aminoglutethimide .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the nitrogen atom in the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the keto groups.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-Butylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in the design of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Butylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of mRNA into proteins . This mechanism is similar to that of other piperidine derivatives, such as cycloheximide.
Comparison with Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar chemical properties and applications.
Cycloheximide: A piperidine derivative known for its potent inhibition of protein synthesis.
Lenalidomide: Another piperidine derivative used in the treatment of multiple myeloma and anemia.
Uniqueness: 1-Butylpiperidine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
58366-40-8 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-2-3-7-10-8(11)5-4-6-9(10)12/h2-7H2,1H3 |
InChI Key |
SIWGQTHOLRHYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















